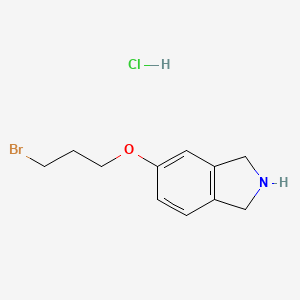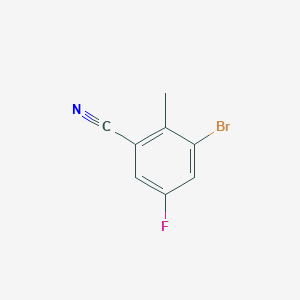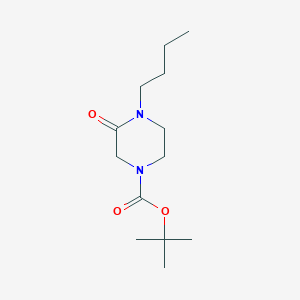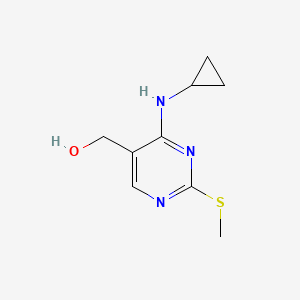![molecular formula C8H7ClO2S B13892880 Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride CAS No. 169473-62-5](/img/structure/B13892880.png)
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride is a chemical compound with a unique bicyclic structure. This compound is characterized by its fused ring system, which includes a cyclobutene ring fused to a benzene ring. The sulfonyl chloride group attached to the triene system makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride typically involves the reaction of Bicyclo[4.2.0]octa-1,3,5-triene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction is usually performed at low temperatures to prevent side reactions and to maintain the integrity of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity. The industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions to achieve the desired oxidation state.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure and reactivity make it a valuable building block in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the sulfonyl chloride group.
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: A derivative with a carboxylic acid group instead of the sulfonyl chloride group.
Bicyclo[4.2.0]octa-1,3,5-triene-3-ethynyl: A derivative with an ethynyl group.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
169473-62-5 |
|---|---|
分子式 |
C8H7ClO2S |
分子量 |
202.66 g/mol |
IUPAC名 |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClO2S/c9-12(10,11)8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2 |
InChIキー |
OQIIBTNMFVGXSE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)

![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)






